molecular formula C16H11NO4S B12120163 (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B12120163
M. Wt: 313.3 g/mol
InChI Key: JSKXFVGQQSRPDX-NQDFZQDQSA-N
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Description

The compound (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione is a complex organic molecule that features a thiazolidine-2,4-dione core, a furan ring, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 4-hydroxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the addition of furan-2-carbaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxyphenyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the double bonds within the molecule. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The hydroxy group on the phenyl ring can participate in nucleophilic substitution reactions. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at 60-80°C.

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of ethers and esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

Medically, the compound is being explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cells and reduce inflammation in animal models.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Acetylacetone: Another compound with a diketone structure.

    Diketene: Used in the synthesis of various acetoacetate derivatives.

Uniqueness

What sets (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione apart is its combination of a thiazolidine-2,4-dione core with a furan ring and a hydroxyphenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H11NO4S

Molecular Weight

313.3 g/mol

IUPAC Name

(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H11NO4S/c18-12-8-6-11(7-9-12)17-15(19)14(22-16(17)20)5-1-3-13-4-2-10-21-13/h1-10,18H/b3-1+,14-5-

InChI Key

JSKXFVGQQSRPDX-NQDFZQDQSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)O

Canonical SMILES

C1=COC(=C1)C=CC=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)O

Origin of Product

United States

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